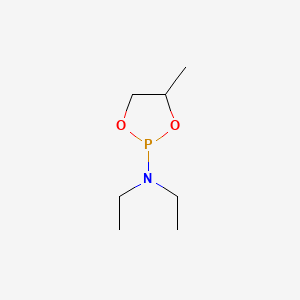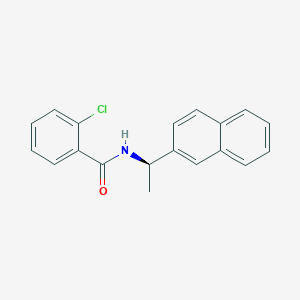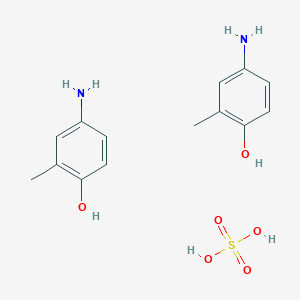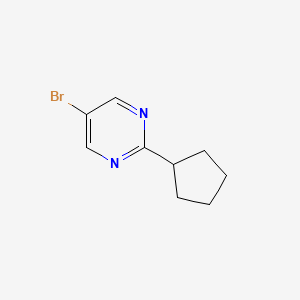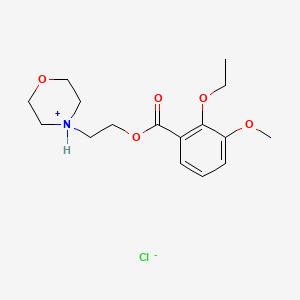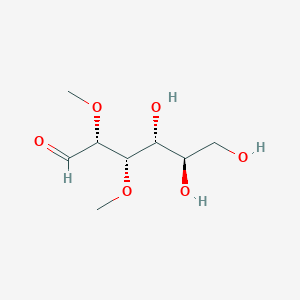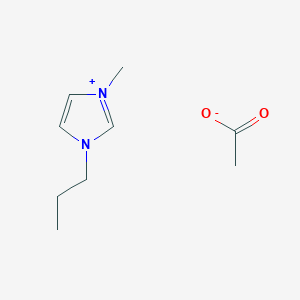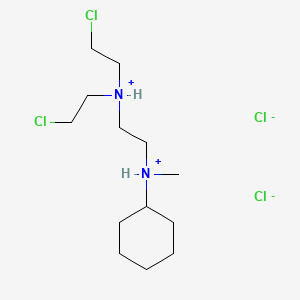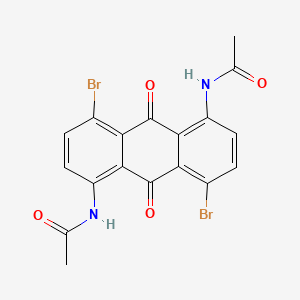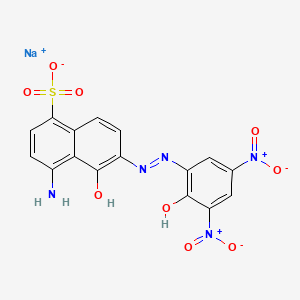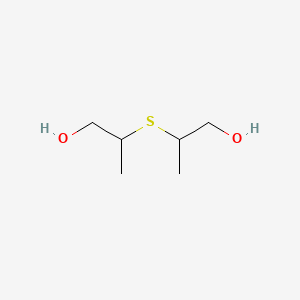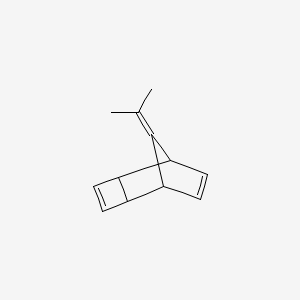
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple rings, including four-membered, five-membered, six-membered, seven-membered, and eight-membered rings . Its intricate structure makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the tricyclic structure. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling complex organic reactions. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted tricyclic compounds.
Scientific Research Applications
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(4.2.1.02,5)nona-3,7-diene: A similar tricyclic compound without the 9-(1-methylethylidene) group.
Bicyclo(4.2.1)nonane: A related bicyclic compound with a simpler structure.
Cyclohexane: A monocyclic compound with a six-membered ring.
Uniqueness
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is unique due to its complex tricyclic structure and the presence of multiple ring systems. This complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
27237-73-6 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
9-propan-2-ylidenetricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C12H14/c1-7(2)12-10-5-6-11(12)9-4-3-8(9)10/h3-6,8-11H,1-2H3 |
InChI Key |
JVSQYAKRTBPSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


